3-Pentanone, 1,5-di-2-furanyl-

Description

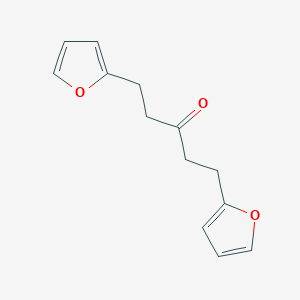

3-Pentanone, 1,5-di-2-furanyl- (CID 80175) is a substituted ketone with the molecular formula C₁₃H₁₄O₃. Its structure consists of a 3-pentanone backbone (pentan-3-one) functionalized with 2-furanyl groups at the 1 and 5 positions. Key identifiers include:

- SMILES:

C1=COC(=C1)CCC(=O)CCC2=CC=CO2 - InChI:

InChI=1S/C13H14O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-4,9-10H,5-8H2 - Collision Cross-Section (CCS): Predicted values range from 217.08702 Ų ([M-H]⁻) to 257.05746 Ų ([M+K]⁺), indicating its conformational behavior in mass spectrometry .

This compound’s furan substituents introduce aromatic oxygen heterocycles, distinguishing it from simpler alkyl-substituted ketones.

Structure

3D Structure

Properties

IUPAC Name |

1,5-bis(furan-2-yl)pentan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-4,9-10H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKWJEYNRZPXEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCC(=O)CCC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052273 | |

| Record name | 1,5-Di-2-furylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6075-11-2 | |

| Record name | 1,5-Di-2-furanyl-3-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6075-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Di-2-furylpentan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006075112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002638598 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanone, 1,5-di-2-furanyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Di-2-furylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-di-2-furylpentan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DI-2-FURYLPENTAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5VFV242FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Flavoring Agent in Food Industry

3-Pentanone, 1,5-di-2-furanyl- is widely used as a flavoring agent due to its pleasant caramel and vanilla-like aroma. It enhances the sensory attributes of various food products. The compound's sweet flavor profile makes it suitable for use in:

- Baked goods

- Confectionery

- Beverages

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic properties. It has been submitted to the National Cancer Institute (NCI) for testing as part of cancer research initiatives. Its structural similarity to other biologically active compounds suggests potential uses in drug development, particularly in:

- Anticancer agents

- Anti-inflammatory drugs

Chemical Synthesis

3-Pentanone, 1,5-di-2-furanyl- serves as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in producing other complex organic molecules. Applications include:

- Synthesis of novel compounds for research purposes

- Development of new materials with specific properties

Case Study 1: Flavor Profile Enhancement

A study conducted by researchers at a food technology institute examined the impact of adding 3-Pentanone, 1,5-di-2-furanyl- to chocolate products. The results indicated a significant improvement in consumer preference scores due to the enhanced aroma and flavor profile. Sensory analysis revealed that participants favored products containing the compound over those without it.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer properties of various furan-containing compounds, including 3-Pentanone, 1,5-di-2-furanyl-. In vitro tests showed that the compound exhibited cytotoxic effects against specific cancer cell lines. Further studies are needed to understand its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

3-Pentanone (CAS 96-22-0)

- Structure : Unsubstituted pentan-3-one.

- Properties : Lower molecular weight (C₅H₁₀O), higher volatility (boiling point ~102°C), and simpler reactivity.

- Applications : Used in gas-phase tracer experiments due to moderate oxygen quenching effects , allelochemical activity in plants (>90% germination inhibition in tomato seedlings) , and as a biomarker in oxidative stress pathways .

- Key Difference: Lacks aromatic substituents, making it less sterically hindered and more volatile than 1,5-di-2-furanyl-3-pentanone.

2-Pentanone (CAS 107-87-9)

- Structure : Ketone group at position 2.

- Properties : Higher polarity due to proximity of the carbonyl to the chain end.

- Biological Activity: Triggers stronger dose-dependent responses in insect Dβ sensilla compared to 3-pentanone, likely due to structural accessibility .

- Key Difference: Positional isomerism alters steric effects; 2-pentanone binds more readily to hydrophobic protein sites than 3-pentanone .

Methyl Isobutyl Ketone (MIBK, CAS 108-10-1)

- Structure: Branched isomer of 3-pentanone (C₆H₁₂O).

- Properties : Higher steric hindrance from the branched alkyl chain reduces binding affinity to proteins compared to linear ketones .

- Key Difference: Branching decreases oxygen quenching sensitivity, unlike 3-pentanone, which is heavily oxygen-quenched .

1,5-Dichloro-3-pentanone (CAS 3592-25-4)

1-Hydroxy-1,5-diphenyl-3-pentanone (CAS 62731-45-7)

- Structure : Phenyl groups at 1 and 5 positions; hydroxyl group at position 1.

- Synthesis : High-yield routes (up to 99%) involve silylated intermediates .

- Key Difference : Phenyl groups provide different electronic effects compared to furan rings, which contain oxygen atoms capable of hydrogen bonding .

Structural and Functional Analysis

Substituent Effects on Physical Properties

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1,5-di-2-furanyl-3-pentanone, and what challenges arise in controlling reaction selectivity?

- Methodological Answer: Symmetrical ketones like 3-pentanone derivatives are often synthesized via ketonic decarboxylation of furan-substituted carboxylic acids or cross-condensation reactions. For example, 3-pentanone is industrially produced from propionic acid using metal oxide catalysts . For 1,5-di-2-furanyl-3-pentanone, a plausible route involves Friedel-Crafts acylation of furan derivatives with pentanone precursors. Key challenges include avoiding over-acylation and ensuring regioselectivity. Reaction optimization may require inert conditions (e.g., dry solvents, nitrogen atmosphere) and Lewis acid catalysts (e.g., AlCl₃) .

Q. How can 1,5-di-2-furanyl-3-pentanone be distinguished from structural isomers using spectroscopic techniques?

- Methodological Answer:

- Mass Spectrometry (MS) : The absence of γ-H in 3-pentanone derivatives prevents McLafferty rearrangement, leading to dominant α-cleavage fragments (e.g., m/z 57 for 3-pentanone) . Furanyl substituents may produce distinct fragmentation patterns due to aromatic stability.

- IR Spectroscopy : The carbonyl stretch (~1700–1750 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) provide diagnostic peaks.

- ¹³C NMR : The ketone carbonyl signal (~205–220 ppm) and furan carbons (~110–150 ppm) differentiate it from esters or aldehydes .

Q. What solvent systems are optimal for recrystallizing 1,5-di-2-furanyl-3-pentanone?

- Methodological Answer: Solubility studies of analogous ketones (e.g., 3-pentanone) show high miscibility in chloroform, acetone, and ethers but limited solubility in alkanes . For recrystallization, a mixed solvent system (e.g., 3-pentanone/diethyl ether) is recommended. Solubility curves should be modeled using Redlich-Kister equations to predict ideal ratios .

Advanced Research Questions

Q. How do steric and electronic effects of furanyl substituents influence the reactivity of 1,5-di-2-furanyl-3-pentanone in nucleophilic addition reactions?

- Methodological Answer: The electron-rich furan rings increase electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. Steric hindrance from the 2-furanyl groups may favor axial attack in cyclic transition states. Kinetic studies using LiAlH₄ or Grignard reagents under varying temperatures (e.g., –78°C to 25°C) can elucidate steric vs. electronic contributions. Reaction progress should be monitored via in-situ FTIR to track carbonyl disappearance .

Q. What contradictions exist in reported thermodynamic properties (e.g., vapor pressure, solubility) of 3-pentanone derivatives, and how can they be resolved experimentally?

- Methodological Answer: Discrepancies in vapor pressure data (e.g., 11.6 mmHg at 25°C for 3-methyl-2-pentanone vs. 20.3 mmHg for 3-pentanone ) may arise from impurities or measurement techniques. Resolve via gas chromatography (GC) purity analysis and static vapor pressure measurement systems with <1% uncertainty. Data should be validated against predictive models like UNIFAC .

Q. How can computational chemistry predict the photophysical behavior of 1,5-di-2-furanyl-3-pentanone for fluorescence-based applications?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model excited-state transitions. For 3-pentanone, fluorescence quantum yields depend on excitation wavelength (248–308 nm) and pressure (20–1013 mbar) . For furanyl derivatives, TD-DFT simulations of π→π* transitions in the furan rings and n→π* transitions in the carbonyl group should guide experimental PLIF (Planar Laser-Induced Fluorescence) setups .

Methodological Notes

- Spectral Interpretation : Always compare experimental spectra with NIST Chemistry WebBook reference data for ketones and furan derivatives .

- Safety Protocols : Store 3-pentanone derivatives in flammables cabinets (autoignition temp: 425°C) and handle under fume hoods due to neurotoxic risks .

- Data Validation : Cross-reference experimental results with CAS Common Chemistry and PubChem entries to resolve structural or property ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.